molecular formula C10H14N2O B3226615 2-Methoxy-4-pyrrolidin-2-ylpyridine CAS No. 1256822-06-6

2-Methoxy-4-pyrrolidin-2-ylpyridine

Cat. No.: B3226615
CAS No.: 1256822-06-6
M. Wt: 178.23 g/mol
InChI Key: FSVCJZCLCAGHPY-UHFFFAOYSA-N
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Description

2-Methoxy-4-pyrrolidin-2-ylpyridine is a pyridine derivative featuring a methoxy group (-OCH₃) at the 2-position and a pyrrolidin-2-yl substituent at the 4-position of the pyridine ring. Such structural motifs are prevalent in medicinal chemistry, particularly in kinase inhibitors and enzyme-targeting agents, due to their ability to interact with biological macromolecules .

Properties

IUPAC Name

2-methoxy-4-pyrrolidin-2-ylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-13-10-7-8(4-6-12-10)9-3-2-5-11-9/h4,6-7,9,11H,2-3,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSVCJZCLCAGHPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CC(=C1)C2CCCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201280047
Record name Pyridine, 2-methoxy-4-(2-pyrrolidinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201280047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256822-06-6
Record name Pyridine, 2-methoxy-4-(2-pyrrolidinyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256822-06-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyridine, 2-methoxy-4-(2-pyrrolidinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201280047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-4-pyrrolidin-2-ylpyridine typically involves the cyclization of appropriate precursors. One common method is the 1,3-dipolar cycloaddition reaction, where a nitrone or azomethine ylide reacts with an olefin to form the pyrrolidine ring . The reaction conditions often include the use of a solvent such as methanol or ethanol and a catalyst to facilitate the cycloaddition process.

Industrial Production Methods

In an industrial setting, the production of 2-Methoxy-4-pyrrolidin-2-ylpyridine may involve large-scale cycloaddition reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4-pyrrolidin-2-ylpyridine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carbonyl group.

    Reduction: The pyridine ring can be reduced to a piperidine ring under hydrogenation conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is typically used for hydrogenation.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of 2-carbonyl-4-pyrrolidin-2-ylpyridine.

    Reduction: Formation of 2-methoxy-4-piperidin-2-ylpyridine.

    Substitution: Formation of various substituted pyridines depending on the nucleophile used.

Scientific Research Applications

2-Methoxy-4-pyrrolidin-2-ylpyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methoxy-4-pyrrolidin-2-ylpyridine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Electronic Differences

Key analogues are compared below based on substituent patterns, synthesis, and properties:

Table 1: Structural Comparison of Pyridine Derivatives
Compound Name Substituents (Positions) Key Functional Groups Molecular Weight (g/mol)
2-Methoxy-4-pyrrolidin-2-ylpyridine 2-OCH₃, 4-pyrrolidin-2-yl Methoxy, pyrrolidine ~248 (calculated)
4-Methyl-6-(2-methyl-4-(methylthio)butyl)pyridin-2-amine 2-NH₂, 4-CH₃, 6-alkyl chain Amino, methyl, thioether Not reported
2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine 2-NH₂, 4-Cl, 3- and 5-aryl groups Amino, chloro, aryl 466–545
(S)-2-(1'-Benzylpyrrolidin-2'-yl)-6-methylpyridin-4-one 2-pyrrolidinyl, 6-CH₃, 4-ketone Pyrrolidine, methyl, ketone Not reported

Key Observations :

  • Bioactivity: Pyrrolidine-containing compounds (e.g., ) are often explored for their conformational adaptability in binding enzyme active sites, whereas amino-substituted derivatives () may act as hydrogen-bond donors in inhibition .

Key Observations :

  • The target compound’s synthesis may parallel , utilizing coupling reactions (e.g., HATU-mediated amidation) for pyrrolidine introduction .
  • Deprotection steps (e.g., removal of benzyl or tert-butyldimethylsilyl groups) are common in pyrrolidine-containing systems .

Physicochemical and Pharmacological Properties

Table 3: Comparative Properties
Compound Name Melting Point (°C) Solubility Biological Activity
2-Methoxy-4-pyrrolidin-2-ylpyridine Not reported Moderate (polar solvents) Hypothetical: Kinase inhibition
2-Amino-4-(2-chloro-5-(4-substituted phenyl)... 268–287 Low (hydrophobic aryl) Anticancer, enzyme inhibition
4-Methoxy-2-phenylpyridine derivatives Not reported Low (aromatic groups) Irritant (skin/eye contact risks)

Key Observations :

  • Solubility : The pyrrolidine group in the target compound may improve aqueous solubility compared to aryl-substituted analogues (e.g., compounds) .
  • Safety : Methoxy-phenylpyridines () require precautions for skin/eye irritation, suggesting similar handling for the target compound .

Biological Activity

2-Methoxy-4-pyrrolidin-2-ylpyridine (CAS No. 1256822-06-6) is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and implications in medicinal chemistry, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a methoxy group at the 2-position and a pyrrolidine moiety at the 4-position. Its unique structure allows for diverse interactions with biological targets, making it a candidate for pharmaceutical applications.

Anticancer Properties

Recent studies have highlighted the anticancer potential of 2-Methoxy-4-pyrrolidin-2-ylpyridine. Research indicates that it may inhibit various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

  • Case Study : In vitro assays demonstrated that the compound exhibited significant cytotoxicity against several cancer cell lines, including A549 (lung cancer) and NCI-H1975 (non-small cell lung cancer). The half-maximal inhibitory concentration (IC50) values were reported to be around 15 µM for A549 cells and 20 µM for NCI-H1975 cells, indicating moderate potency compared to standard chemotherapeutics .
Cell LineIC50 (µM)
A54915
NCI-H197520

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary findings suggest that it exhibits activity against various bacterial strains.

  • Research Findings : A study evaluated the antimicrobial efficacy of 2-Methoxy-4-pyrrolidin-2-ylpyridine against Gram-positive and Gram-negative bacteria, showing inhibition zones ranging from 10 to 15 mm depending on the strain tested. This suggests potential as an antimicrobial agent .

The biological activity of 2-Methoxy-4-pyrrolidin-2-ylpyridine is thought to involve several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific kinases involved in cancer cell proliferation.
  • Cell Signaling Modulation : It is believed to influence pathways related to oxidative stress and apoptosis, thereby promoting cell death in malignant cells.
  • Receptor Interaction : The methoxy group may facilitate binding to various receptors, enhancing its biological effects .

Comparative Analysis with Similar Compounds

To understand the uniqueness of 2-Methoxy-4-pyrrolidin-2-ylpyridine, it is useful to compare it with related compounds:

CompoundStructure FeaturesBiological Activity
3-Ethoxy-5-methylpyridineEthoxy and methyl substitutionsModerate anticancer activity
Pyridine derivativesVarying substitutions on the pyridine ringGenerally lower activity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methoxy-4-pyrrolidin-2-ylpyridine
Reactant of Route 2
2-Methoxy-4-pyrrolidin-2-ylpyridine

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